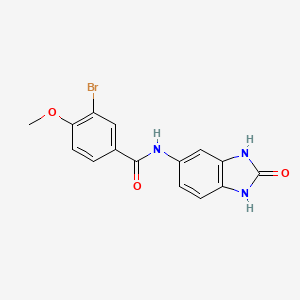
3-bromo-4-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
Descripción general
Descripción
3-bromo-4-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is a complex organic compound that features a benzimidazole core, a bromine atom, and a methoxy group
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Methoxylation: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the benzimidazole derivative with 3-bromo-4-methoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 3-bromo-4-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzoic acid.
Reduction: Formation of 3-bromo-4-methoxy-N-(2-hydroxy-2,3-dihydro-1H-benzimidazol-5-yl)benzamide.
Substitution: Formation of 3-azido-4-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide.
Aplicaciones Científicas De Investigación
3-bromo-4-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-4-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)benzamide
- 3-bromo-4-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-6-yl)benzamide
- 3-bromo-4-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-7-yl)benzamide
Uniqueness
3-bromo-4-methoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the benzimidazole core also contributes to its potential as a versatile scaffold in drug design and development.
Propiedades
IUPAC Name |
3-bromo-4-methoxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3/c1-22-13-5-2-8(6-10(13)16)14(20)17-9-3-4-11-12(7-9)19-15(21)18-11/h2-7H,1H3,(H,17,20)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUCHGVXHREITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(4-Nitrophenyl)carbamoyl]phenyl] acetate](/img/structure/B4399333.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B4399343.png)
![1-[2-(2-Phenylmethoxyphenoxy)ethyl]imidazole;hydrochloride](/img/structure/B4399346.png)

![N-[2-(4-benzylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4399352.png)
![N-(4-ethoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]propanamide](/img/structure/B4399353.png)
![N,N-dimethyl-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4399355.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4399360.png)

![N-[(2-methoxyphenyl)methyl]-4-prop-2-enoxybenzamide](/img/structure/B4399376.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4399389.png)
![4-methyl-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]-2H-chromen-2-one](/img/structure/B4399398.png)

